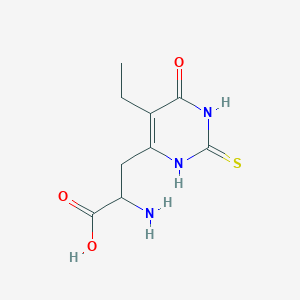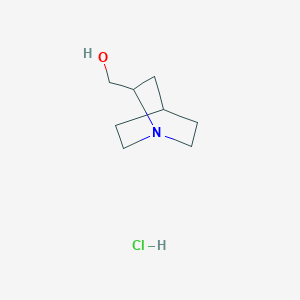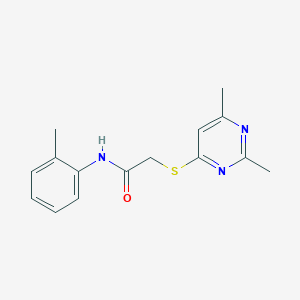
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,6-dimethylpyrimidine.
Thioether Formation: The pyrimidine derivative is then subjected to a thioether formation reaction, where a sulfur atom is introduced to form the pyrimidin-4-ylsulfanyl group.
Acetamide Formation: The final step involves the reaction of the thioether derivative with o-toluidine to form the acetamide group, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Catalysts: Utilizing catalysts to enhance the efficiency of the reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiol Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-o-tolyl-acetamide can be compared with other similar compounds, such as:
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-m-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-p-tolyl-acetamide: Differing by the position of the methyl group on the tolyl ring.
2-(2,6-Dimethyl-pyrimidin-4-ylsulfanyl)-N-phenyl-acetamide: Lacking the methyl group on the phenyl ring.
Properties
CAS No. |
861139-17-5 |
|---|---|
Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(2,6-dimethylpyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H17N3OS/c1-10-6-4-5-7-13(10)18-14(19)9-20-15-8-11(2)16-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
InChI Key |
PRXHYUYDKGYOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=NC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159806.png)

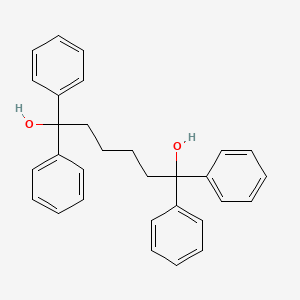

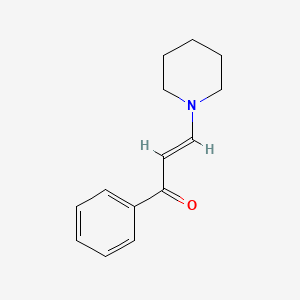

![4-[4-(Benzyloxy)-3-(butan-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B14159838.png)
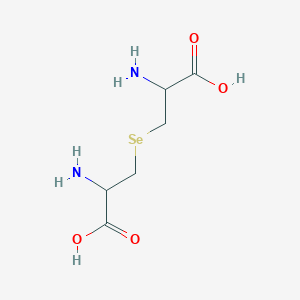
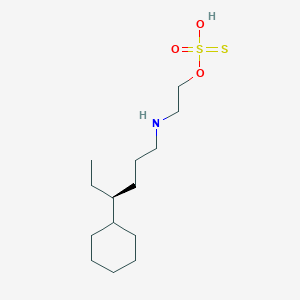
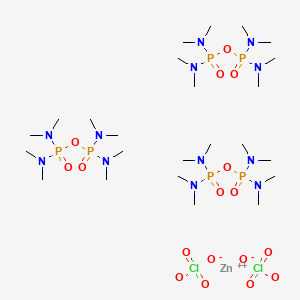
![8-ethoxy-N-(3-methylbutyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14159849.png)
